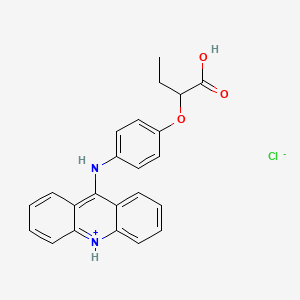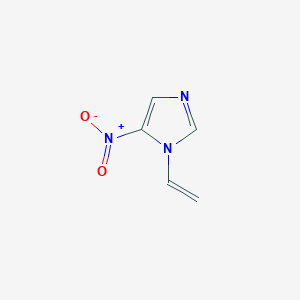
2,2,3-Trifluorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trifluorobutane is an organic compound with the molecular formula C4H7F3 It is a fluorinated derivative of butane, characterized by the presence of three fluorine atoms attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobutane typically involves the fluorination of butane derivatives. One common method is the reaction of 2,3-dichlorobutane with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a tubular reactor where the butane derivative and fluorinating agent are introduced simultaneously. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation.
化学反应分析
Types of Reactions: 2,2,3-Trifluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Halogenation reactions can replace one or more fluorine atoms with other halogens (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Trifluorobutanoic acid.
Reduction: 2,2,3-Trifluorobutanol.
Substitution: 2,2,3-Trichlorobutane or 2,2,3-Tribromobutane.
科学研究应用
2,2,3-Trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the development of fluorinated drugs.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,2,3-Trifluorobutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
相似化合物的比较
2,2,2-Trifluoroethanol: A fluorinated alcohol with similar reactivity but different applications.
2,2,4-Trifluorobutane: Another fluorinated butane derivative with a different fluorine atom arrangement.
2,2,3-Trichlorobutane: A chlorinated analogue with different chemical properties.
Uniqueness: 2,2,3-Trifluorobutane is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties. This makes it valuable in applications where other fluorinated or chlorinated compounds may not be suitable.
属性
CAS 编号 |
66587-75-5 |
|---|---|
分子式 |
C4H7F3 |
分子量 |
112.09 g/mol |
IUPAC 名称 |
2,2,3-trifluorobutane |
InChI |
InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3 |
InChI 键 |
ZHDXQPWRQLEOED-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




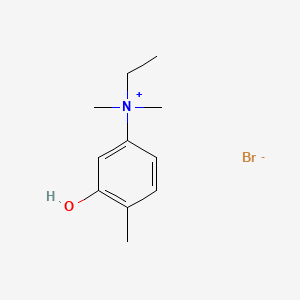

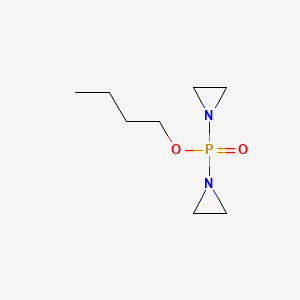

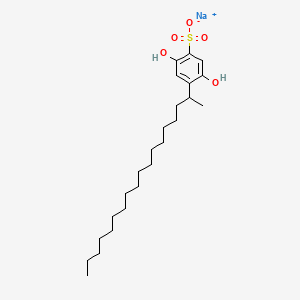
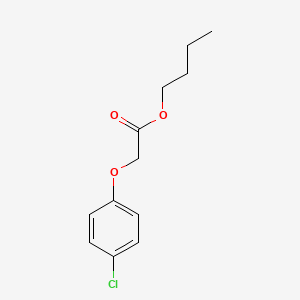
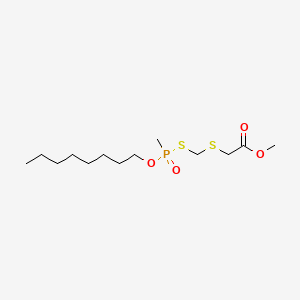
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)


